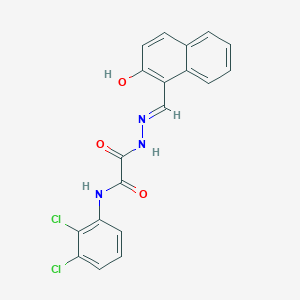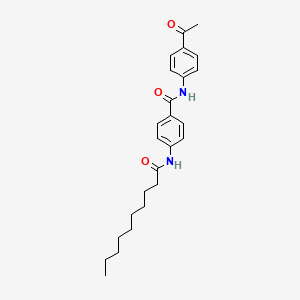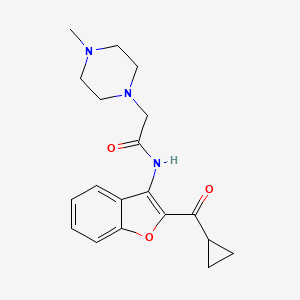
N-(2,3-Dichlorophenyl)-2-(2-((2-hydroxynaphthalen-1-yl)methylene)hydrazinyl)-2-oxoacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-Dichlorophenyl)-2-(2-((2-hydroxynaphthalen-1-yl)methylene)hydrazinyl)-2-oxoacetamide is a complex organic compound that may have potential applications in various fields such as chemistry, biology, and medicine. This compound features a dichlorophenyl group, a hydroxynaphthalenyl group, and a hydrazinyl-oxoacetamide moiety, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dichlorophenyl)-2-(2-((2-hydroxynaphthalen-1-yl)methylene)hydrazinyl)-2-oxoacetamide typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:
Formation of the hydrazone intermediate: Reacting 2-hydroxynaphthaldehyde with hydrazine hydrate under reflux conditions.
Coupling with dichlorophenyl acetic acid: The hydrazone intermediate is then reacted with 2,3-dichlorophenyl acetic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-(2,3-Dichlorophenyl)-2-(2-((2-hydroxynaphthalen-1-yl)methylene)hydrazinyl)-2-oxoacetamide may undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalenyl ring can be oxidized to form a ketone.
Reduction: The hydrazone moiety can be reduced to form the corresponding hydrazine derivative.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under acidic conditions.
Reduction: Reagents such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a hydrazine derivative.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
N-(2,3-Dichlorophenyl)-2-(2-((2-hydroxynaphthalen-1-yl)methylene)hydrazinyl)-2-oxoacetamide may have various scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or chemical processes.
作用机制
The mechanism of action of N-(2,3-Dichlorophenyl)-2-(2-((2-hydroxynaphthalen-1-yl)methylene)hydrazinyl)-2-oxoacetamide would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Binding to enzymes or receptors: Inhibiting or modulating their activity.
Interacting with cellular pathways: Affecting signal transduction or metabolic processes.
相似化合物的比较
Similar Compounds
- N-(2,3-Dichlorophenyl)-2-hydrazinyl-2-oxoacetamide
- N-(2,3-Dichlorophenyl)-2-(2-hydroxyphenyl)methylenehydrazinyl-2-oxoacetamide
Uniqueness
N-(2,3-Dichlorophenyl)-2-(2-((2-hydroxynaphthalen-1-yl)methylene)hydrazinyl)-2-oxoacetamide is unique due to the presence of the hydroxynaphthalenyl group, which may confer specific chemical properties and biological activities not found in similar compounds.
属性
CAS 编号 |
328008-85-1 |
|---|---|
分子式 |
C19H13Cl2N3O3 |
分子量 |
402.2 g/mol |
IUPAC 名称 |
N-(2,3-dichlorophenyl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]oxamide |
InChI |
InChI=1S/C19H13Cl2N3O3/c20-14-6-3-7-15(17(14)21)23-18(26)19(27)24-22-10-13-12-5-2-1-4-11(12)8-9-16(13)25/h1-10,25H,(H,23,26)(H,24,27)/b22-10+ |
InChI 键 |
NLBVZCKWPFPOCI-LSHDLFTRSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C(=O)NC3=C(C(=CC=C3)Cl)Cl)O |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C(=O)NC3=C(C(=CC=C3)Cl)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N'-[(E)-(2,4-diethoxyphenyl)methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B11547402.png)
![2-(4-chlorophenoxy)-N'-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11547407.png)
![N'-[(E)-(5-bromofuran-2-yl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide](/img/structure/B11547411.png)

![3-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-3-oxo-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B11547422.png)
![N'-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]-2-(4-bromo-2-methoxyphenoxy)acetohydrazide](/img/structure/B11547437.png)

![4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11547446.png)

![N-{1-[(2E)-2-(octan-2-ylidene)hydrazinyl]-1-oxo-3-phenylpropan-2-yl}benzamide (non-preferred name)](/img/structure/B11547450.png)
![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B11547453.png)
![propan-2-yl 6-amino-4-(4-bromophenyl)-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate](/img/structure/B11547460.png)
![2-(3-methylphenyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11547470.png)